molecular formula C22H24FN5O3S2 B2916536 N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105221-66-6

N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2916536
CAS No.: 1105221-66-6
M. Wt: 489.58
InChI Key: JQKPQOSVLIPBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a heterocyclic scaffold of significant interest in modern medicinal chemistry for developing novel anticancer agents . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental building block of nucleic acids, which grants its derivatives a potential mechanism to disrupt critical cellular processes like DNA replication in cancer cells . This compound's structure is strategically designed, incorporating a 4-(4-fluorophenyl)piperazine moiety, a feature common in pharmacologically active molecules that can enhance binding affinity to biological targets and improve pharmacokinetic properties. Research Applications and Value: The primary research value of this compound lies in the field of oncology. Derivatives of 1,3,4-thiadiazole have demonstrated potent cytotoxic properties against a diverse panel of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), leukemia (HL-60), and colon cancers . The structural design suggests potential as a candidate for investigating kinase inhibition pathways. Similar molecules have been identified as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key regulator of tumor angiogenesis, and FAK (Focal Adhesion Kinase), both of which are critical targets in cancer therapy . Researchers can utilize this compound to explore its antiproliferative effects, induce apoptosis, and further elucidate its specific molecular mechanism of action through biochemical and cell-based assays. Warning: This product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O3S2/c1-30-17-7-8-18(19(13-17)31-2)24-20(29)14-32-22-26-25-21(33-22)28-11-9-27(10-12-28)16-5-3-15(23)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKPQOSVLIPBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves a multi-step process:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where the piperazine ring is introduced. This is often done by reacting the thiadiazole intermediate with 4-(4-fluorophenyl)piperazine in the presence of a suitable base.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with 2,4-dimethoxyphenylacetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity through inhibition or activation. The pathways involved can vary depending on the specific biological context but often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Thiadiazole Substituents: Target Compound: 5-position has 4-(4-fluorophenyl)piperazine. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazinyl]acetamide (): Ethyl group at thiadiazole-5-position; molecular weight = 349.428 .

Piperazine and Aromatic Modifications

  • 4-Fluorophenylpiperazine : Common in antimicrobial agents (e.g., ’s compounds 6b and 6e, EC50 = 17.5–19.8 μg·mL⁻¹ against Xanthomonas campestris) .
  • Dimethoxyphenyl vs.

Thioacetamide Linker Variations

  • Thioether vs. Ether/Oxygen Linkers :
    • Thioacetamide in the target compound and ’s imidazo-thiadiazoles improves metabolic stability compared to oxygen-linked analogs .

Antimicrobial Activity

  • : Piperazine-thiadiazoles showed EC50 = 17.5–19.8 μg·mL⁻¹ against bacterial pathogens .
  • : Imidazo-thiadiazole-thioacetamides exhibited antibacterial (MIC = 12.5–50 μg·mL⁻¹) and antifungal activity .

Anticancer Potential

  • : Benzothiazole-thiadiazole hybrids (e.g., compound 4g) showed antiproliferative effects via VEGFR-2/BRAF inhibition .
  • : Benzothiazole-piperazine derivatives demonstrated cytotoxicity in cancer cell lines .

Anti-inflammatory and Analgesic Effects

  • : Thiadiazole-thioacetamides reduced inflammation in vivo (carrageenan-induced edema) .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups LogP* (Predicted)
Target Compound ~517.56 2,4-Dimethoxyphenyl, thioether 3.8
Compound 349.43 Ethyl, 4-fluorophenylpiperazine 2.9
Compound 6b ~455.34 2,4-Dichlorobenzyl, piperazine 4.1
Benzothiazole-Piperazine (BZ-IV) 317.40 Benzothiazole, piperazine 2.5

*LogP values estimated using ChemDraw.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a thiol-containing 1,3,4-thiadiazole intermediate and a chloroacetamide derivative. For example:

  • Step 1: React 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base.
  • Step 2: Reflux in ethanol or DMF for 4–6 hours to achieve coupling.
  • Step 3: Purify via recrystallization (ethanol/water mixture) to obtain a yield of ~70–80% .
    Optimization Tips:
  • Adjust stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) to minimize unreacted starting material.
  • Use anhydrous solvents to avoid hydrolysis of intermediates.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • IR Spectroscopy: Confirm presence of key functional groups (e.g., C=O at ~1680–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR: Use 1^1H NMR to verify aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) and piperazine protons (δ 2.5–3.5 ppm). 13^13C NMR should show carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry: ESI-MS or GC-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 515.6 g/mol) .
    Example Data Table:
TechniqueKey Peaks/ObservationsReference
IR1685 cm⁻¹ (C=O)
1^1H NMRδ 3.8 ppm (OCH₃)
GC-MSm/z 515.6 ([M+H]⁺)

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions or substituent effects. Strategies include:

  • Standardized Assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogs with varying substituents. For example, replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety increased cytotoxicity by 30% in one study .
  • Molecular Docking: Model interactions with targets like VEGFR-2 or BRAF kinase to rationalize activity differences .

Q. What computational approaches are used to study target binding and pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with COX-1/2 or kinases) to assess binding stability .
  • ADMET Prediction: Use tools like SwissADME to predict logP (~3.5), bioavailability (≥70%), and blood-brain barrier permeability (low) .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can synthetic byproducts or impurities be identified and minimized?

Methodological Answer:

  • HPLC-PDA: Monitor reactions in real-time; common impurities include unreacted thiol (~5% if stoichiometry is suboptimal) .
  • Recrystallization Optimization: Use mixed solvents (e.g., DMSO/water) to remove polar byproducts .
  • Mass-Tagged Intermediates: Introduce isotopic labels to trace side reactions during synthesis .

Q. What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use PEG-400/water (1:1 v/v) to achieve solubility ≥1 mg/mL .
  • Salt Formation: React with HCl to form a hydrochloride salt, improving aqueous solubility by 3-fold .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

Data Contradiction Analysis Example

Issue: Discrepancies in reported IC₅₀ values against MCF-7 cells (12 µM vs. 25 µM).
Resolution:

  • Assay Variability: Differences in incubation time (48 vs. 72 hours) and serum concentration (5% vs. 10% FBS) .
  • Batch Purity: Lower-purity batches (90% vs. 95%) showed reduced activity due to inhibitory impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.